5-Methyl-3,3a,4,9-tetrahydro-2H-pyrrolo[2,3-b]quinolin-2-one
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Overview
Description
5-Methyl-3,3a,4,9-tetrahydro-2H-pyrrolo[2,3-b]quinolin-2-one is a heterocyclic compound that belongs to the class of pyrroloquinolines These compounds are characterized by a pyrrole ring fused to a quinoline moiety
Preparation Methods
The synthesis of 5-Methyl-3,3a,4,9-tetrahydro-2H-pyrrolo[2,3-b]quinolin-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the preparation of pyrroloquinoline derivatives often involves the use of cyclization reactions, which can be catalyzed by various reagents and catalysts . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
5-Methyl-3,3a,4,9-tetrahydro-2H-pyrrolo[2,3-b]quinolin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinoline derivatives, while reduction reactions may produce more reduced forms of the compound .
Scientific Research Applications
This compound has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential therapeutic properties, including its ability to inhibit certain enzymes and receptors . In industry, it may be used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Methyl-3,3a,4,9-tetrahydro-2H-pyrrolo[2,3-b]quinolin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing their normal function . This inhibition can lead to various biological effects, such as the suppression of cell proliferation or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
5-Methyl-3,3a,4,9-tetrahydro-2H-pyrrolo[2,3-b]quinolin-2-one can be compared with other similar compounds, such as 4-hydroxy-2-quinolones and pyrrolopyrazine derivatives. These compounds share some structural similarities but differ in their specific functional groups and biological activities . For example, 4-hydroxy-2-quinolones are known for their antimicrobial properties, while pyrrolopyrazine derivatives exhibit a wide range of biological activities, including antimicrobial, antifungal, and antiviral effects .
Properties
CAS No. |
61164-79-2 |
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Molecular Formula |
C12H12N2O |
Molecular Weight |
200.24 g/mol |
IUPAC Name |
5-methyl-1,3,3a,4-tetrahydropyrrolo[2,3-b]quinolin-2-one |
InChI |
InChI=1S/C12H12N2O/c1-7-3-2-4-10-9(7)5-8-6-11(15)14-12(8)13-10/h2-4,8H,5-6H2,1H3,(H,13,14,15) |
InChI Key |
PTSLLYNSLMQHLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CC3CC(=O)NC3=NC2=CC=C1 |
Origin of Product |
United States |
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